molecular formula C15H11ClO3 B010873 4-Acetoxy-4'-chlorobenzophenone CAS No. 103060-18-0

4-Acetoxy-4'-chlorobenzophenone

Cat. No.: B010873
CAS No.: 103060-18-0
M. Wt: 274.7 g/mol
InChI Key: HCGHXQWZYOHIRH-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzophenone, where the acetoxy group is attached to the para position of one phenyl ring, and a chlorine atom is attached to the para position of the other phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and transporters

Biochemical Pathways

It’s known that similar compounds can influence various biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Acetoxy-4’-chlorobenzophenone is currently limited. These properties play a crucial role in determining the bioavailability of a compound. More research is needed to outline the pharmacokinetic profile of 4-Acetoxy-4’-chlorobenzophenone .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of 4-Acetoxy-4’-chlorobenzophenone . .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetoxy-4’-chlorobenzophenone can be synthesized through the acylation of 4-chlorobenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in a non-polar solvent like dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the preparation of 4-Acetoxy-4’-chlorobenzophenone involves the Friedel-Crafts acylation reaction. The process includes the use of 4-chlorobenzoyl chloride and phenyl acetate, with aluminum chloride as the catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-4’-chlorobenzophenone is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-4’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-10(17)19-14-8-4-12(5-9-14)15(18)11-2-6-13(16)7-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHXQWZYOHIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70544668
Record name 4-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103060-18-0
Record name 4-(4-Chlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70544668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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